![molecular formula C19H20N4O5S B11016494 2-(3-methoxypropyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016494.png)
2-(3-methoxypropyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
- A dioxo group (two carbonyl groups, C=O) indicates that it contains two ketone functionalities.
- A thiadiazolylidene group, which is a five-membered ring containing sulfur and nitrogen atoms.
- A tetrahydrofuran ring, which is a five-membered oxygen-containing heterocycle.
- A carboxamide group (CONH₂), suggesting an amide linkage.
- Overall, this compound combines diverse structural elements, making it intriguing for further exploration.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use multistep organic synthesis to assemble complex molecules.
- Industrial production methods would likely involve optimizing existing synthetic pathways or developing new ones to achieve efficient and scalable production.
Chemical Reactions Analysis
- Given its complexity, this compound could undergo various reactions:
Oxidation: The ketone groups are susceptible to oxidation.
Reduction: Reduction of the carbonyl groups could yield corresponding alcohols.
Substitution: The tetrahydrofuran ring might participate in nucleophilic substitution reactions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
- In chemistry, researchers might explore its reactivity, stereochemistry, and potential as a building block for other compounds.
- In biology and medicine, investigations could focus on its pharmacological properties, toxicity, and potential therapeutic applications.
- In industry, it might serve as a precursor for novel materials or pharmaceuticals.
Mechanism of Action
- Unfortunately, without specific studies, we can’t pinpoint its exact mechanism of action. understanding its interactions with biological targets (e.g., enzymes, receptors) would be crucial.
- Molecular pathways involved would likely be explored through in vitro and in vivo experiments.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, researchers would compare this compound to related structures in terms of reactivity, stability, and biological effects.
- Highlighting its uniqueness would involve emphasizing its specific combination of functional groups.
Remember, this compound’s detailed investigation would require access to scientific literature and specialized databases
Properties
Molecular Formula |
C19H20N4O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1,3-dioxo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]isoindole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O5S/c1-27-8-3-7-23-17(25)12-6-5-11(10-13(12)18(23)26)15(24)20-19-22-21-16(29-19)14-4-2-9-28-14/h5-6,10,14H,2-4,7-9H2,1H3,(H,20,22,24) |
InChI Key |
JFTQESBTHWSJFW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1H-indol-1-yl)ethyl]-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11016412.png)
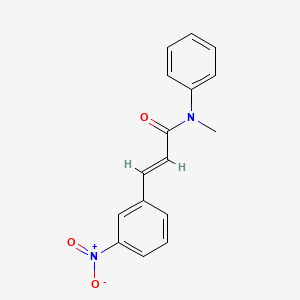
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11016426.png)

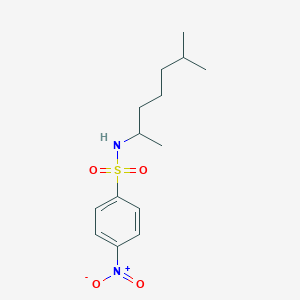
![1-[4-(dimethylsulfamoyl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016449.png)
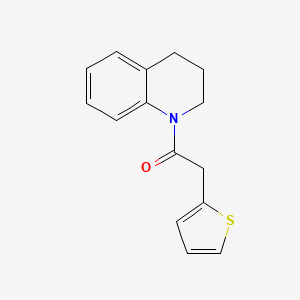

![(2R)-(4-hydroxyphenyl){[(naphthalen-2-yloxy)acetyl]amino}ethanoic acid](/img/structure/B11016466.png)

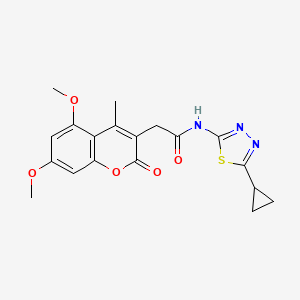
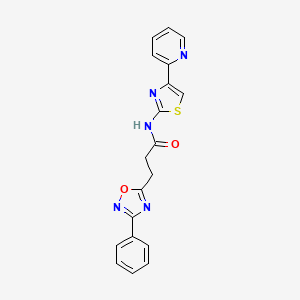
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B11016491.png)
![methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11016492.png)
